molecular formula C9H21S3Si B102112 Silane, tris[(1-methylethyl)thio]- CAS No. 17891-55-3

Silane, tris[(1-methylethyl)thio]-

Cat. No.: B102112
CAS No.: 17891-55-3
M. Wt: 253.6 g/mol
InChI Key: JSNFPRDBBIFLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, tris[(1-methylethyl)thio]- is a chemical compound with the molecular formula C9H23SSiThis compound is a colorless liquid with a pungent odor and is highly flammable. It is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, tris[(1-methylethyl)thio]- typically involves the reaction of silicon tetrachloride with isopropyl mercaptan in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:

SiCl4+3C3H7SHSi(SC3H7)3+3HCl\text{SiCl}_4 + 3 \text{C}_3\text{H}_7\text{SH} \rightarrow \text{Si(SC}_3\text{H}_7)_3 + 3 \text{HCl} SiCl4​+3C3​H7​SH→Si(SC3​H7​)3​+3HCl

Industrial Production Methods

Industrial production of Silane, tris[(1-methylethyl)thio]- follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

Silane, tris[(1-methylethyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The isopropylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isopropyl mercaptan.

    Substitution: Various substituted silanes depending on the substituent used.

Scientific Research Applications

Silane, tris[(1-methylethyl)thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the modification of biomolecules to study their interactions and functions.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Silane, tris[(1-methylethyl)thio]- involves the formation of stable complexes with various substrates. The isopropylthio groups can interact with different functional groups, facilitating the formation of new chemical bonds. The silicon atom in the compound can also participate in various catalytic processes, enhancing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Silane, tris[(1-methylpropyl)thio]-: Similar structure but with different alkyl groups.

    Silane, tris[(1-ethylthio)-]: Similar structure but with ethyl groups instead of isopropyl groups.

Uniqueness

Silane, tris[(1-methylethyl)thio]- is unique due to its specific isopropylthio groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly useful in specific applications where other compounds may not be as effective.

Properties

InChI

InChI=1S/C9H21S3Si/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNFPRDBBIFLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S[Si](SC(C)C)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21S3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17891-55-3
Record name Tris(isopropylthio)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: The research paper discusses the reducing capabilities of tris(methylthio)silane and tris(isopropylthio)silane. Can we extrapolate these findings to predict the behavior of Silane, tris[(1-methylethyl)thio]-?

A1: Yes, we can draw parallels between the compounds. Silane, tris[(1-methylethyl)thio]-, also known as tris(isopropylthio)silane, is directly analyzed in the study []. The research highlights that this compound, alongside tris(methylthio)silane, exhibits efficacy in reducing various organic substrates through free radical mechanisms []. This suggests that the presence of alkylthio groups linked to silicon plays a crucial role in facilitating these reduction reactions.

Q2: The research mentions measuring the bond dissociation energy of Si-H bonds in these silanes. How does this information contribute to understanding the reactivity of Silane, tris[(1-methylethyl)thio]-?

A2: The bond dissociation energy provides valuable insights into a molecule's reactivity. In this study, the Si-H bond dissociation energy in Silane, tris[(1-methylethyl)thio]- was determined to be approximately 83 kcal/mol using photoacoustic calorimetry []. This value suggests that the Si-H bond in this molecule is relatively weak and can be readily cleaved, leading to the formation of reactive silyl radicals. This property explains the compound's effectiveness as a reducing agent and its ability to participate in hydrosilylation reactions with electron-rich alkenes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.